The compound is classified under controlled substances due to its stimulant properties and potential for abuse. It is synthesized for research purposes and is available from specialized chemical suppliers, often accompanied by certificates of analysis that confirm its identity and purity . The chemical structure can be represented by the molecular formula with a molecular weight of 338.66 g/mol .
The synthesis of 3,4-dichloromethylphenidate typically involves the chlorination of methylphenidate at the 3 and 4 positions on the aromatic ring. Various synthetic routes have been explored, often utilizing chlorinating agents such as phosphorus pentachloride or thionyl chloride in solvent systems conducive to aromatic substitution reactions.
The molecular structure of 3,4-dichloromethylphenidate can be visualized with the following characteristics:
Cl.COC(=O)[C@@H]([C@H]1CCCCN1)c2ccc(Cl)c(Cl)c2
1H/t12-,13-, InChI=1S/C14H17Cl2NO2.ClH/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9,/m1./s1,/h5-6,8,12-13,17H,2-4,7H2,1H3
The structure features a piperidine ring attached to a dichlorinated phenylacetate moiety, which contributes to its pharmacological activity .
3,4-Dichloromethylphenidate undergoes various chemical reactions typical of substituted phenyl compounds:
These reactions are critical for developing new derivatives that may exhibit enhanced therapeutic effects or reduced side effects .
The mechanism of action for 3,4-dichloromethylphenidate primarily involves inhibition of the reuptake transporters for serotonin, norepinephrine, and dopamine. Its pharmacodynamics reveal:
This profile suggests that it may have unique therapeutic applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) or depression .
The physical properties of 3,4-dichloromethylphenidate include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
3,4-Dichloromethylphenidate has several applications in scientific research:
Research continues into its safety profile and efficacy compared to traditional stimulant medications .
Phenidate derivatives originated in the mid-20th century with methylphenidate’s synthesis in 1944 and subsequent medical approval for conditions like narcolepsy and attention deficit disorders. These compounds function primarily as dopamine reuptake inhibitors, bridging a gap between classical stimulants (e.g., amphetamines) and non-stimulant cognitive enhancers. The structural plasticity of the phenidate core—comprising an aryl group, piperidine ring, and ester linkage—enabled extensive derivatization. Early analogs such as pipradrol (1950s) and phacetoperane explored applications for depression and fatigue but saw limited clinical adoption due to abuse potential. By the 1990s, research shifted toward optimizing duration and transporter selectivity, yielding halogenated analogs like 3,4-dichloromethylphenidate (3,4-DCMP) through deliberate aromatic ring modifications [1] [3].
3,4-Dichloromethylphenidate HCl (systematic name: Methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetate hydrochloride) belongs to the aryl-substituted phenidate subclass. Its structure features:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0